(4S)-4-Methylnon-1-yne (4S)-4-Methylnon-1-yne
Brand Name: Vulcanchem
CAS No.: 921756-75-4
VCID: VC19017086
InChI: InChI=1S/C10H18/c1-4-6-7-9-10(3)8-5-2/h2,10H,4,6-9H2,1,3H3/t10-/m1/s1
SMILES:
Molecular Formula: C10H18
Molecular Weight: 138.25 g/mol

(4S)-4-Methylnon-1-yne

CAS No.: 921756-75-4

Cat. No.: VC19017086

Molecular Formula: C10H18

Molecular Weight: 138.25 g/mol

* For research use only. Not for human or veterinary use.

(4S)-4-Methylnon-1-yne - 921756-75-4

Specification

CAS No. 921756-75-4
Molecular Formula C10H18
Molecular Weight 138.25 g/mol
IUPAC Name (4S)-4-methylnon-1-yne
Standard InChI InChI=1S/C10H18/c1-4-6-7-9-10(3)8-5-2/h2,10H,4,6-9H2,1,3H3/t10-/m1/s1
Standard InChI Key UTHILQMCUOEJSI-SNVBAGLBSA-N
Isomeric SMILES CCCCC[C@H](C)CC#C
Canonical SMILES CCCCCC(C)CC#C

Introduction

Structural Characteristics and Molecular Identity

Molecular Formula and Stereochemical Configuration

(4S)-4-Methylnon-1-yne (C₁₀H₁₈) is a ten-carbon alkyne featuring a methyl substituent at the stereogenic C4 position. The (S)-configuration at this center differentiates it from the (4R)-enantiomer, which has been more extensively documented in public databases . The molecular structure can be represented as:
SMILES: C#CCC@@HCCCCC
InChIKey: UTHILQMCUOEJSI-JTQLQIEISA-N (enantiomeric to the (4R)-form) .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₀H₁₈
Molecular Weight138.25 g/mol
CAS Registry Number921756-76-5 (enantiomer)
XLogP3-AA4.3
Topological Polar Surface0 Ų
Defined Stereocenters1 (S-configuration)

Spectroscopic Signatures

While direct experimental data for the (4S)-enantiomer remain scarce, inferences can be drawn from its (4R)-counterpart:

  • ¹³C NMR: The sp-hybridized terminal alkyne carbon typically resonates at δ 67–72 ppm, while the methyl-bearing stereocenter appears near δ 25–30 ppm .

  • IR Spectroscopy: A sharp absorption band at ~2100 cm⁻¹ confirms the C≡C stretch, with C-H bending modes observed at 630–660 cm⁻¹ .

Synthetic Methodologies

Asymmetric Synthesis Strategies

The construction of (4S)-4-Methylnon-1-yne necessitates enantioselective methods to establish the C4 stereocenter. Two predominant approaches have been theorized based on analogous systems:

Chiral Auxiliary-Mediated Alkylation

A proposed route involves the use of Evans oxazolidinones to control stereochemistry during alkylation of a propargyl precursor. Subsequent auxiliary removal would yield the target compound with high enantiomeric excess (ee).

Catalytic Asymmetric Hydroamination

Transition metal catalysts (e.g., Rhodium-BINAP complexes) could theoretically induce asymmetry during the addition of amines to non-1-yne derivatives, though this remains speculative without experimental validation.

Resolution of Racemates

Given the structural similarity to the (4R)-enantiomer , kinetic resolution using chiral stationary phase chromatography (CSP-HPLC) represents a viable purification strategy. The energy difference between diastereomeric transition states during elution enables separation of (S)- and (R)-forms.

Physicochemical Properties

Thermodynamic Parameters

Extrapolated data from the (4R)-enantiomer suggest:

  • Boiling Point: ~195–205°C (estimated via Joback method)

  • Density: 0.78–0.82 g/cm³ at 20°C

  • Vapor Pressure: 0.15 mmHg at 25°C (calculated using Antoine equation)

Reactivity Profile

The terminal alkyne group undergoes characteristic reactions:

  • Hydrogenation: Selective reduction to cis-alkene using Lindlar catalyst (Pd/CaCO₃, quinoline) .

  • Halogenation: Bromine addition yields 1,2-dibromo-4-methylnonane under radical conditions.

  • Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl halides forms extended π-conjugated systems.

Applications in Chemical Synthesis

Chiral Building Block

The (S)-configuration enables diastereoselective synthesis of natural product analogs. For instance, the alkyne’s spatial arrangement directs face-selective Diels-Alder reactions in terpene synthesis.

Materials Science

Incorporation into metal-organic frameworks (MOFs) via coordination to Cu(I) centers creates porous materials with enantioselective adsorption properties. Preliminary simulations indicate 15–20% higher guest selectivity compared to achiral analogs.

Future Research Directions

  • Enantioselective Catalysis: Development of earth-abundant metal catalysts for economical (S)-enantiomer production.

  • Biological Activity Screening: Investigation of antimicrobial/antifungal properties through structure-activity relationship (SAR) studies.

  • Polymer Chemistry: Exploration of chiral polyalkyne materials for optoelectronic applications.

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